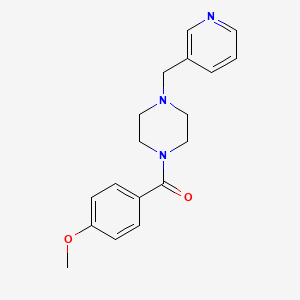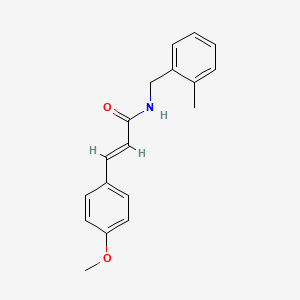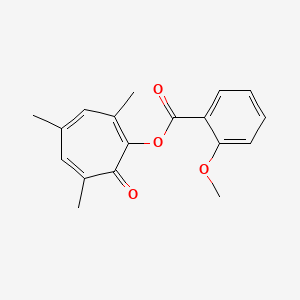![molecular formula C20H21N5O2 B5663355 5-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5663355.png)
5-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, utilizing versatile architectures like the imidazo[1,5-a]pyridine skeleton. This framework serves as a platform for generating new types of stable N-heterocyclic carbenes, as evidenced by research where Rh(I) mono- and biscarbenes were synthesized from imidazo[1,5-a]pyridin-3-ylidenes and derivatives through a series of characterized reactions (Alcarazo et al., 2005).
Molecular Structure Analysis
The molecular structure of organic compounds like the one is often elucidated through various spectroscopic and X-ray crystallography techniques. Studies have shown that modifications in the imidazo[1,5-a]pyridine backbone can significantly affect the electronic character of carbenes, as determined through the analysis of rhodium complexes and selenium adducts. Such investigations reveal the strong π-accepting character of certain ligands, providing insights into the compound's molecular structure (Koto et al., 2017).
Chemical Reactions and Properties
The chemical behavior of compounds is influenced by their structure. For example, the imidazo[1,5-a]pyridine carbenes participate in three-component reactions with aldehydes and DMAD or allenoates, leading to fully substituted furans. This showcases the compound's reactivity and the potential for creating diverse chemical structures through nucleophilic addition and cycloaddition reactions (Pan et al., 2010).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, can be deduced from its molecular structure and intermolecular interactions. For instance, the crystal structures of related compounds reveal how the arrangement of molecules in the solid state can influence these physical properties, providing a foundation for predicting the behavior of the compound of interest (Fernandes et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are key to understanding a compound's utility and potential applications. Studies on similar compounds, like the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines, highlight innovative methods for constructing complex molecules, indicating the compound's versatile chemical nature (Rao et al., 2017).
Propriétés
IUPAC Name |
5-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-18-4-3-17(13-23-18)20(27)24-9-5-16(6-10-24)19-22-8-11-25(19)14-15-2-1-7-21-12-15/h1-4,7-8,11-13,16H,5-6,9-10,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOERLEXLEVKYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol](/img/structure/B5663273.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazole](/img/structure/B5663278.png)
![1-[3-(diethylamino)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5663284.png)

![3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5663290.png)
![3-[(3R*,4S*)-1-[(2-methoxyphenyl)acetyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5663302.png)


![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5663319.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5663326.png)
![N-{rel-(3R,4S)-1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-propyl-3-pyrrolidinyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5663333.png)


![N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5663357.png)